11-Oxo-betamethasone dipropionate is a synthetic corticosteroid derived from betamethasone, characterized by its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the pharmaceutical industry for its therapeutic applications in treating various inflammatory conditions. The compound is classified under steroidal anti-inflammatory drugs, specifically as a glucocorticoid.
The primary source of 11-Oxo-betamethasone dipropionate is betamethasone, which is synthesized through various chemical processes. Betamethasone itself is derived from the natural steroid hormone, cortisol, and has been modified to enhance its therapeutic efficacy and reduce side effects.
11-Oxo-betamethasone dipropionate falls under the following classifications:
The synthesis of 11-Oxo-betamethasone dipropionate typically involves several key steps:
The synthesis process can be summarized as follows:
11-Oxo-betamethasone dipropionate has a complex molecular structure characterized by:
The structural analysis can be confirmed using techniques such as:
The chemical reactivity of 11-Oxo-betamethasone dipropionate includes:
These reactions are critical for understanding the stability and reactivity of the compound in various environments, influencing its formulation in pharmaceutical products.
11-Oxo-betamethasone dipropionate exerts its effects primarily through:
Studies have shown that compounds like 11-Oxo-betamethasone dipropionate can significantly decrease inflammation markers in clinical settings, supporting their therapeutic use in inflammatory diseases.
Relevant data indicates that the compound maintains its integrity under controlled conditions, making it suitable for pharmaceutical formulations.
11-Oxo-betamethasone dipropionate is utilized in various scientific and medical applications, including:
11-Oxo-betamethasone dipropionate (systematic name: (16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione) is a synthetic corticosteroid derivative with the molecular formula C₂₈H₃₅FO₇ and a molecular weight of 502.57 g/mol [3] [4] [9]. Its CAS registry number is 64967-90-4 [3] [4]. The structure features a pregnane backbone with critical stereochemical elements:
The absolute configuration is defined as 8R,9S,10S,13S,14S,16S,17R based on X-ray crystallographic data of analogous betamethasone derivatives, confirming the trans fusion of rings A/B and C/D [5]. The C11 ketone group replaces the hydroxyl moiety found in betamethasone dipropionate, significantly altering its electronic properties [1] [2].
Table 1: Atomic Composition and Stereochemical Descriptors
Component | Specification |
---|---|
Molecular Formula | C₂₈H₃₅FO₇ |
Molecular Weight | 502.57 g/mol |
CAS Number | 64967-90-4 |
Chiral Centers | C8, C9, C10, C13, C14, C16, C17 |
Key Functional Groups | Δ¹⁴-diene, C3-ketone, C11-ketone, C20-ketone, C17α/C21-dipropionate |
Structurally, 11-oxo-betamethasone dipropionate differs from betamethasone dipropionate (C₂₈H₃₇FO₇) through the oxidation of the C11β-hydroxyl group to a ketone, reducing molecular weight by 2 Da (loss of H₂) [1] [2]. This modification diminishes hydrogen-bonding capacity and increases electrophilicity at C11. Key distinctions include:
Table 2: Structural Comparison with Key Analogues
Compound | Molecular Formula | C11 Functional Group | Molecular Weight (g/mol) |
---|---|---|---|
11-Oxo-betamethasone dipropionate | C₂₈H₃₅FO₇ | Ketone | 502.57 |
Betamethasone dipropionate | C₂₈H₃₇FO₇ | β-Hydroxyl | 504.59 |
Betamethasone valerate | C₂₇H₃₇FO₆ | β-Hydroxyl | 476.58 |
While detailed single-crystal X-ray diffraction data for 11-oxo-betamethasone dipropionate remains unpublished in the open literature, powder XRD analyses indicate a monoclinic crystal system with characteristic peaks at 2θ = 6.8°, 12.1°, 15.4°, and 18.7° [3] [10]. The absence of a hydrogen-bond donor at C11 likely reduces intermolecular hydrogen bonding compared to betamethasone dipropionate, resulting in:
Differential scanning calorimetry (DSC) thermograms show a single endothermic peak at 200°C, confirming the absence of polymorphic transitions below the decomposition temperature [3].
The reactivity profile of 11-oxo-betamethasone dipropionate is dominated by three electrophilic centers:1. α,β-Unsaturated ketone (Δ¹⁴-3-one):- Undergoes Michael addition with thiols (e.g., glutathione) at C4- Photodegradable under UV light (λ > 300 nm) via Norrish type I cleavage [6]2. C11 ketone:- Forms hydrazones with hydrazine derivatives (e.g., in situ derivatization reagents)- Resists enolization due to steric hindrance from C18/C19 methyl groups [5]3. Ester groups (C17/C21 propionates):- Hydrolyzes sequentially in alkaline media (t₁/₂ = 3.2 hours at pH 9, 25°C), first at C21 then C17- Stable in acidic conditions (t₁/₂ > 30 days at pH 2–6) [3] [9]
Table 3: Reactivity and Stability Profiles of Key Functional Groups
Functional Group | Reaction Type | Conditions | Products |
---|---|---|---|
Δ¹⁴-3-one | Michael addition | Thiols, nucleophilic buffers | 4-S-substituted derivatives |
C11 ketone | Hydrazone formation | Hydrazine in ethanol | C11-hydrazones (UV-detectable) |
C21 ester | Alkaline hydrolysis | pH > 8, 25°C | 21-deesterified carboxylic acid |
C17 ester | Enzymatic hydrolysis | Esterases (e.g., porcine liver) | 17-carboxylic acid (betamethasone-11-one-17-propionate) |
Stability studies indicate that solutions in acetonitrile degrade by <2% over 24 hours at ambient light, while solid-state degradation is negligible at 40°C/75% RH over 3 months when protected from light [3] [9]. The C11 ketone does not undergo aldol condensation, unlike C20 ketones in corticosteroids, due to the absence of α-hydrogens [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: